N-Fmoc-(+/-)-3-aminopent-4-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Fmoc derivatives, including compounds similar to N-Fmoc-(+/-)-3-aminopent-4-enal, typically involves the protection of amino acids using the Fmoc (fluorenylmethyloxycarbonyl) group. This protection strategy allows for the selective deprotection and coupling of amino acids in peptide synthesis, utilizing solid-phase synthesis techniques for efficient and controlled assembly of peptides (Carrasco et al., 2003).

Molecular Structure Analysis

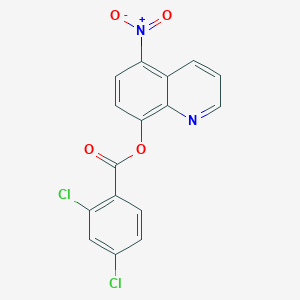

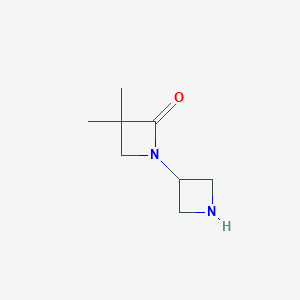

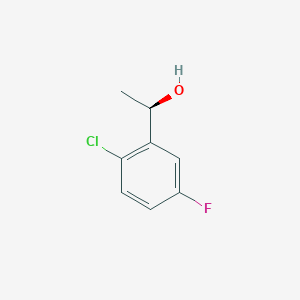

The molecular structure of N-Fmoc-(+/-)-3-aminopent-4-enal features a fluorenylmethyloxycarbonyl group protecting the amino group, making it stable under various conditions until deprotection is desired. The presence of the aldehyde group at the terminal end of the molecule allows for further functionalization and incorporation into larger molecules or peptide chains.

Chemical Reactions and Properties

N-Fmoc-(+/-)-3-aminopent-4-enal participates in various chemical reactions, including condensation reactions with other amino acids, peptide coupling reactions, and modifications of the aldehyde group. The Fmoc protection strategy is particularly useful in solid-phase peptide synthesis, where the amino acid can be efficiently coupled to growing peptide chains and then selectively deprotected without affecting other functional groups (Busnel et al., 2005).

Aplicaciones Científicas De Investigación

Bio-inspired Building Blocks

N-Fmoc-protected amino acids, including variants like N-Fmoc-(+/-)-3-aminopent-4-enal, are significant in the field of bio-inspired building blocks. Their self-assembly features are notable due to the hydrophobicity and aromaticity of the Fmoc group. These characteristics promote the association of building blocks in various applications like cell cultivation, bio-templating, and drug delivery. The use of Fmoc-modified simple biomolecules has been extensively studied, indicating their potential in therapeutic, catalytic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid-Phase Synthesis of Peptides

N-Fmoc-Protected amino acids, including derivatives like N-Fmoc-(+/-)-3-aminopent-4-enal, are crucial for efficient solid-phase synthesis of peptides. This method is widely used for creating β-oligopeptides, and the Fmoc group's base sensitivity allows it to act as a protective group during synthesis, making it ideal for use in automated solid-phase peptide synthesis (Chang & Meienhofer, 2009).

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHRKWYKVUXTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-aminopent-4-enal | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)